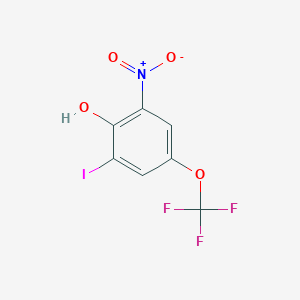

2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

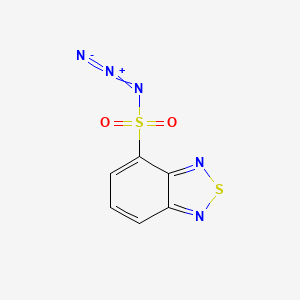

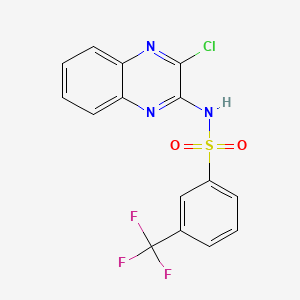

“2-Iodo-6-nitro-4-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 1820607-53-1 . It has a molecular weight of 349 . The IUPAC name for this compound is 2-iodo-6-nitro-4-(trifluoromethoxy)phenol . It is also known by the synonym 2-Hydroxy-3-iodo-5-(trifluoromethoxy)nitrobenzene .

Molecular Structure Analysis

The InChI code for “2-Iodo-6-nitro-4-(trifluoromethoxy)phenol” is 1S/C7H3F3INO4/c8-7(9,10)16-3-1-4(11)6(13)5(2-3)12(14)15/h1-2,13H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“2-Iodo-6-nitro-4-(trifluoromethoxy)phenol” is a solid at room temperature . It should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Supramolecular Structures and Interactions

Research by Garden et al. (2002) explored compounds related to 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, specifically 2,6-diiodo-4-nitrophenol and its derivatives. These compounds demonstrate the formation of supramolecular structures through hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions. These structures are significant in understanding the three-dimensional frameworks of similar organic compounds (Garden et al., 2002).

Solvatochromism and Solvatochromic Switches

Nandi et al. (2012) synthesized nitro-substituted phenolates, which exhibited solvatochromic behavior, changing color based on their interaction with different solvents. This property is useful in the development of solvatochromic switches and probes for investigating solvent mixtures, potentially applicable to chemical sensors and molecular switches (Nandi et al., 2012).

Voltammetric Analysis of Antioxidants

A study by Chýlková et al. (2016) involved a nitro derivative of a synthetic antioxidant related to 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol. They developed a voltammetric method for its determination, highlighting the potential for precise analytical techniques in studying the properties of similar nitrophenol derivatives (Chýlková et al., 2016).

Antioxidant Activity Studies

Temel et al. (2015) conducted a study on a related compound, (E)-2-nitro-4-[(phenylimino)methyl]phenol, examining its antioxidant activity. This research is significant in exploring the potential of similar nitrophenol derivatives in acting as antioxidants and their applications in various fields like pharmacology and food science (Temel et al., 2015).

Recyclable "Iodoarene" for Hypervalent Iodine Reagents

Thorat et al. (2014) synthesized an "iodoarene" compound for generating hypervalent iodine reagents, demonstrating its recyclability and potential application in organic synthesis. This research points towards environmentally friendly methodologies in chemical synthesis, using compounds with iodine and nitro groups (Thorat et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P271 and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-iodo-6-nitro-4-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO4/c8-7(9,10)16-3-1-4(11)6(13)5(2-3)12(14)15/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKMZBWJOHNCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-6-nitro-4-(trifluoromethoxy)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2450330.png)

![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)